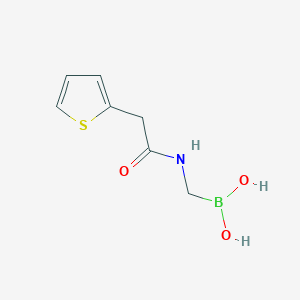
Fexapotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fexapotide triflutate is a protein injectable primarily used for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer . It is designed to be administered in a urologist’s office through a simple injection that takes only a few minutes . This compound works by inducing apoptosis (programmed cell death) selectively in prostate glandular cells, which helps in reducing the size of the prostate and alleviating symptoms associated with BPH .
Preparation Methods
The preparation of fexapotide triflutate involves synthetic routes and reaction conditions that are specific to its molecular structure. The compound is synthesized through a series of chemical reactions that ensure the selective induction of apoptosis in prostate cells . Industrial production methods involve the large-scale synthesis of the compound, ensuring its purity and efficacy for clinical use . The exact synthetic routes and reaction conditions are proprietary and are typically not disclosed in public literature.
Chemical Reactions Analysis
Fexapotide triflutate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fexapotide triflutate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study apoptosis and its effects on cellular structures.
Biology: Investigated for its role in inducing programmed cell death in various cell types.
Medicine: Primarily used for the treatment of BPH and low-grade localized prostate cancer.
Industry: Utilized in the development of new therapeutic agents targeting apoptosis pathways.
Mechanism of Action
Fexapotide triflutate exerts its effects by inducing apoptosis selectively in prostate glandular cells . The mechanism involves the stimulation of caspase, tumor necrosis factor, and B-cell lymphoma pathways . This leads to the loss of cell membrane integrity, mitochondrial metabolic arrest, and cell fragmentation . The compound’s selective action ensures that it targets only the overgrown prostate cells without affecting nearby tissues .
Comparison with Similar Compounds
Fexapotide triflutate is unique in its selective induction of apoptosis in prostate cells. Similar compounds include:
Finasteride: A 5-alpha-reductase inhibitor used for BPH treatment.
Dutasteride: Another 5-alpha-reductase inhibitor with a similar mechanism of action.
Tamsulosin: An alpha-blocker used to relax the muscles in the prostate and bladder neck.
Compared to these compounds, this compound triflutate offers a more targeted approach with fewer side effects . Its ability to selectively induce apoptosis makes it a promising therapeutic agent for BPH and prostate cancer .
Properties
Key on ui mechanism of action |
NX-1207 is an investigational new drug for BPH, whose chemical entity and mechanism of action remain undisclosed. |
|---|---|
CAS No. |
492447-54-8 |
Molecular Formula |
C90H163N27O25S |
Molecular Weight |
2055.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1 |
InChI Key |
BROGCIMRGWLMOO-SJPGHYFNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N |
sequence |
IDQQVLSRIKLEIKRCL |
Synonyms |
fexapotide NX-1207 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)


